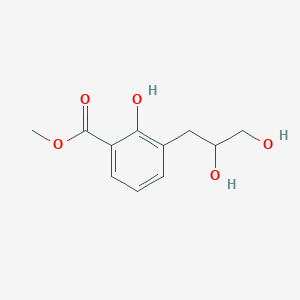
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates This compound is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 2,3-dihydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate typically involves the esterification of 3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid+methanolacid catalystMethyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups in the 2,3-dihydroxypropyl moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-hydroxyethyl)-2-hydroxybenzoate
- Methyl 3-(2,3-dihydroxypropyl)-4-hydroxybenzoate
- Methyl 3-(2,3-dihydroxypropyl)-2-methoxybenzoate
Uniqueness
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. The 2,3-dihydroxypropyl moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
91971-80-1 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H14O5/c1-16-11(15)9-4-2-3-7(10(9)14)5-8(13)6-12/h2-4,8,12-14H,5-6H2,1H3 |
Clé InChI |
TWXOIQCZZDINQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1O)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















